molecular formula C14H17N3O2 B2922304 4-hydroxy-N-(1H-indol-3-yl)piperidine-1-carboxamide CAS No. 899964-97-7

4-hydroxy-N-(1H-indol-3-yl)piperidine-1-carboxamide

Cat. No.: B2922304
CAS No.: 899964-97-7
M. Wt: 259.309
InChI Key: BPOBLJIPPDEYOW-UHFFFAOYSA-N
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Description

4-hydroxy-N-(1H-indol-3-yl)piperidine-1-carboxamide (CAS 899964-97-7) is a synthetic organic compound with the molecular formula C14H17N3O2 and a molecular weight of 259.30 g/mol . This carboxamide derivative features a piperidine ring substituted with a hydroxyl group at the 4-position, which is linked via a urea functional group to the 3-position of an indole ring system . This compound is of significant interest in medicinal chemistry and neuroscience research, particularly in the study of Class A G-protein-coupled receptors (GPCRs). It is recognized for its activity as an amidinohydrazone-based agonist, demonstrating high potency and efficacy at the relaxin family peptide receptor 3 (RXFP3), a key regulator in the brain known to modulate stress responses, feeding behavior, and motivation for reward . Research indicates this compound and its analogs act as dual agonists for RXFP3 and RXFP4, showing EC50 values in the nanomolar range and exhibiting more than 100-fold selectivity for RXFP3/4 over the related RXFP1 receptor . This makes it a valuable chemical tool for precisely elucidating the functions of the relaxin-3/RXFP3 neural network, which has implications for understanding anxiety, depression, and metabolic disorders . The product is supplied for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

4-hydroxy-N-(1H-indol-3-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c18-10-5-7-17(8-6-10)14(19)16-13-9-15-12-4-2-1-3-11(12)13/h1-4,9-10,15,18H,5-8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOBLJIPPDEYOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)NC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(1H-indol-3-yl)piperidine-1-carboxamide typically involves the formation of the indole and piperidine rings followed by their coupling. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The piperidine ring can be synthesized through hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale Fischer indole synthesis and catalytic hydrogenation processes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Modifications

Below is a comparative analysis of 4-hydroxy-N-(1H-indol-3-yl)piperidine-1-carboxamide with structurally related piperidine-carboxamide derivatives:

Compound Key Structural Features Molecular Weight (g/mol) Reported Activity/Properties Reference
This compound - 4-hydroxy piperidine
- N-linked indole
243.31 Limited direct data; inferred kinase/GPCR modulation from analogs
N-Ethyl-4-(1H-indol-3-yl)piperidine-1-carboxamide - 4-indole piperidine
- N-ethyl carboxamide
271.36 No explicit activity data; ethyl group may enhance lipophilicity
4-Benzyl-N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide - 4-benzyl piperidine
- N-methyl indole
347.5 Benzyl group increases steric bulk; potential for altered receptor selectivity
AZD5363 (4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide) - 4-amino piperidine
- Pyrrolopyrimidine substituent
465.95 Potent Akt kinase inhibitor; reduced hERG affinity; good oral bioavailability
4-Hydroxy-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide - 4-hydroxy piperidine
- Trimethoxyphenyl group
Not specified Trimethoxyphenyl may enhance solubility; unconfirmed target affinity
1-[2-(1H-Indol-5-yloxy)ethyl]piperidine-4-carboxylic acid - Piperidine-4-carboxylic acid
- Ethyloxy-linked indole
258.32 Carboxylic acid group improves hydrogen bonding; potential for ionizable properties

Pharmacological and Physicochemical Comparisons

Hydroxyl Group Impact: The 4-hydroxy group in the target compound may enhance hydrogen bonding with targets (e.g., kinases or GPCRs) compared to non-hydroxylated analogs like N-ethyl-4-(1H-indol-3-yl)piperidine-1-carboxamide . However, hydroxylation could reduce membrane permeability due to increased polarity.

Indole Modifications :

  • 4-Benzyl-N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide introduces a methyl group on the indole nitrogen, which may protect against metabolic oxidation and extend half-life .

Piperidine Substitution: AZD5363 replaces the hydroxy group with an amino group and adds a pyrrolopyrimidine moiety, significantly enhancing kinase inhibition potency (IC50 < 10 nM for Akt) .

Carboxamide Variations :

  • The trimethoxyphenyl group in 4-hydroxy-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide likely improves solubility but may reduce CNS penetration compared to indole-containing analogs .

Physicochemical and DMPK Properties

  • Lipophilicity : The target compound’s XlogP is estimated to be ~2.0 (based on indole and hydroxy group contributions), lower than 4-benzyl-N-(1-methylindol-3-yl)piperidine-1-carboxamide (XlogP ~4.4) .
  • Metabolic Stability : Methylation of the indole nitrogen (as in 4-benzyl-N-(1-methylindol-3-yl)piperidine-1-carboxamide ) may reduce CYP450-mediated metabolism .

Biological Activity

4-Hydroxy-N-(1H-indol-3-yl)piperidine-1-carboxamide is a compound of significant interest due to its unique structural features that combine indole and piperidine moieties. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The compound features a hydroxyl group on the indole ring, which enhances its solubility and bioavailability compared to other indole derivatives. Its structure allows for diverse interactions with biological targets, making it a candidate for various pharmacological applications.

Target Pathways

This compound exhibits a range of biological activities, including:

  • Anticancer Activity : Indole derivatives are known for their ability to inhibit cancer cell proliferation through various pathways. This compound has shown promise in inducing apoptosis in cancer cells by modulating key proteins involved in cell cycle regulation and survival, such as Bcl-2 and Bax .
  • Antiviral and Antimicrobial Properties : The compound has demonstrated efficacy against several viral strains and bacteria, indicating its potential as an antimicrobial agent.
  • Neuroprotective Effects : Research suggests that this compound may interact with G protein-coupled receptors (GPCRs), indicating potential applications in neuropharmacology, particularly as an antipsychotic agent .

Biological Activity Overview

Activity Description References
AnticancerInduces apoptosis in cancer cells (e.g., MCF7 breast cancer cells) via modulation of Bcl-2/Bax ratios.
AntiviralInhibits replication of viruses through interference with viral entry or replication mechanisms.
AntimicrobialExhibits activity against various bacterial strains, suggesting utility in treating infections.
NeuroprotectivePotential modulation of neurotransmitter systems, indicating applications in mental health disorders.

Case Studies and Research Findings

  • Anticancer Studies : In vitro studies have shown that this compound can significantly reduce the viability of cancer cell lines such as MCF7 and A549, with IC50 values reported between 0.21 µM to 0.46 µM . Flow cytometric analysis revealed that the compound causes cell cycle arrest at the G2/M phase, leading to increased apoptosis rates.
  • Neuropharmacological Research : Preliminary studies suggest that this compound may act as a selective ligand for dopamine receptors, potentially offering new avenues for treating psychiatric disorders.
  • Antimicrobial Efficacy : Recent investigations into the antimicrobial properties have shown that the compound can inhibit the growth of pathogenic bacteria, suggesting its potential role in developing new antibiotics.

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